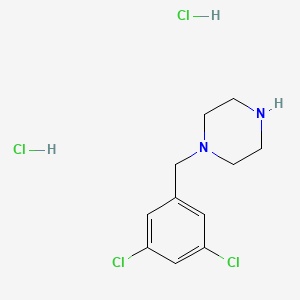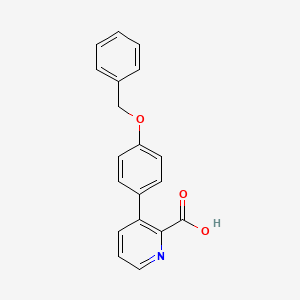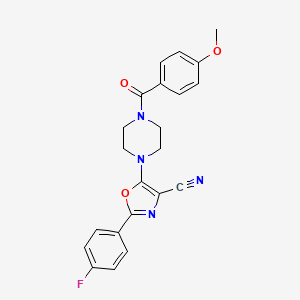
2-(4-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile” appears to be a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a methoxybenzoyl group, a piperazine ring, an oxazole ring, and a carbonitrile group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The exact structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the fluorophenyl group might make the compound more reactive towards nucleophilic substitution reactions, while the carbonitrile group could make it more susceptible to addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group might increase its lipophilicity, while the piperazine ring could make it more soluble in water.科学的研究の応用
Synthesis and Characterization
One of the primary focuses of scientific research on this compound involves its synthesis and structural characterization. Researchers have developed methods for synthesizing various derivatives through condensation reactions and characterized these compounds using spectroscopic techniques and X-ray diffraction studies. For instance, the synthesis of related compounds has been explored to understand their crystal structure, providing insights into their molecular configurations and potential reactivity (Sanjeevarayappa et al., 2015). These studies are crucial for the development of compounds with specific biological activities.
Biological Activities and Applications
Research into these compounds also extends to their potential biological activities. Various derivatives have been synthesized and tested for antimicrobial activities, with some showing promising results against specific microorganisms. This indicates potential applications in developing new antimicrobial agents. For example, novel triazole derivatives were synthesized and evaluated for their antimicrobial activities, highlighting the utility of these compounds in medicinal chemistry (Bektaş et al., 2007).
Additionally, certain derivatives have been investigated for their potential use in Positron Emission Tomography (PET) imaging, demonstrating the versatility of this compound in various scientific and medical applications (Gao et al., 2012).
Antiviral and Antimicrobial Evaluation
Beyond antimicrobial activities, some derivatives have shown promising antiviral activities against specific viruses, further indicating the broad spectrum of biological activities that these compounds may possess. This suggests potential applications in antiviral therapy and the development of new treatments for viral infections. The exploration of urea and thiourea derivatives doped with febuxostat, for example, has revealed significant antiviral and antimicrobial activities, underscoring the therapeutic potential of these molecules (Reddy et al., 2013).
Fluorescent Properties and Materials Science
Some research has also delved into the fluorescent properties of related compounds, exploring their potential applications in materials science, such as fluorescent whitening agents for textiles. This highlights the compound's utility beyond biological applications and opens up possibilities in materials engineering and design (Rangnekar & Rajadhyaksha, 1986).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling it.
将来の方向性
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses, particularly in the field of medicinal chemistry.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemicals.
特性
IUPAC Name |
2-(4-fluorophenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-29-18-8-4-16(5-9-18)21(28)26-10-12-27(13-11-26)22-19(14-24)25-20(30-22)15-2-6-17(23)7-3-15/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFMDARQORFLRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

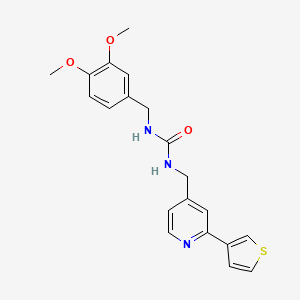
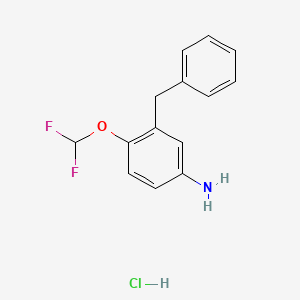

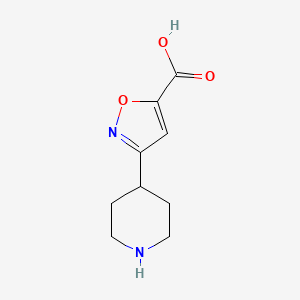
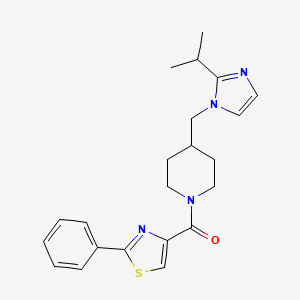
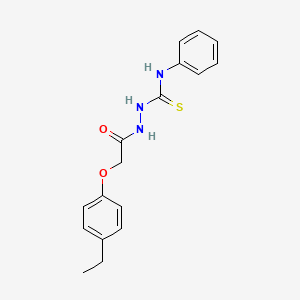
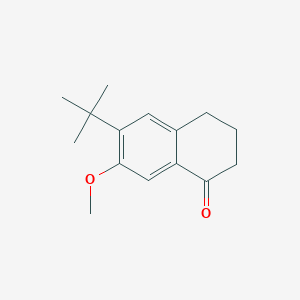
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2801079.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2801080.png)
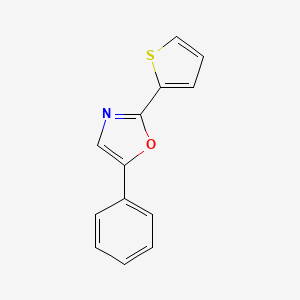
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2801083.png)
![2-[4-Bromo-6-(trifluoromethyl)pyridazin-3-yl]oxyethyl-trimethylsilane](/img/structure/B2801084.png)
